molecular formula C14H11N3O5 B1665696 ALE-0540 CAS No. 234779-34-1

ALE-0540

Cat. No.: B1665696
CAS No.: 234779-34-1
M. Wt: 301.25 g/mol
InChI Key: SURCGQGDUADKBL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

ALE 0540 undergoes various chemical reactions, including:

    Oxidation: ALE 0540 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in ALE 0540.

Common Reagents and Conditions

Common reagents used in the reactions involving ALE 0540 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of ALE 0540 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups onto the heterocyclic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ALE 0540

ALE 0540 is unique in its nonpeptidic heterocyclic structure, which distinguishes it from other nerve growth factor receptor antagonists. Its ability to inhibit both p75 and tyrosine kinase A receptors with high specificity makes it a valuable compound for studying pain mechanisms and developing new pain management therapies .

Properties

CAS No.

234779-34-1

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2

InChI Key

SURCGQGDUADKBL-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALE 0540
ALE-0540
ALE0540

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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